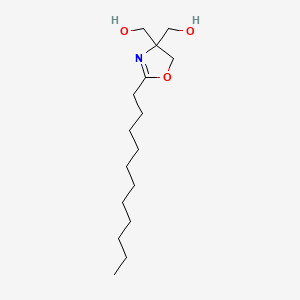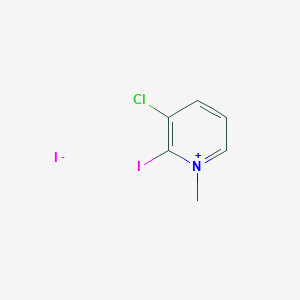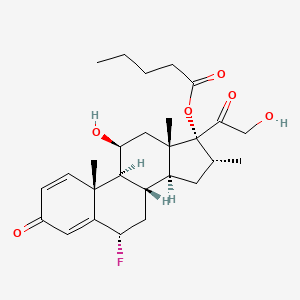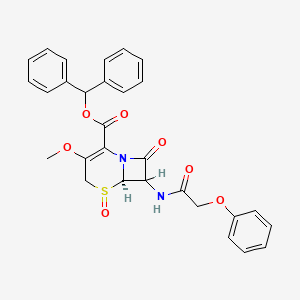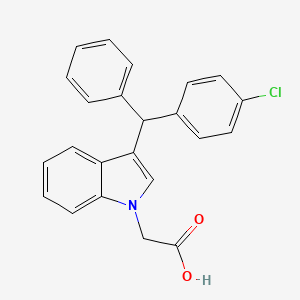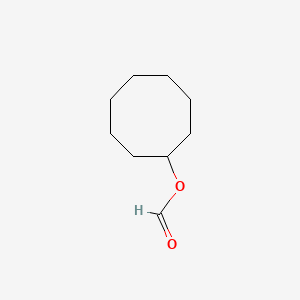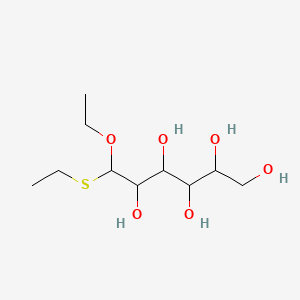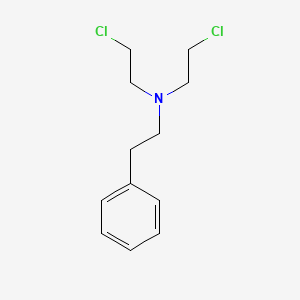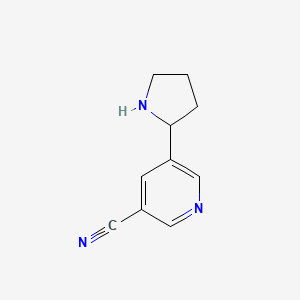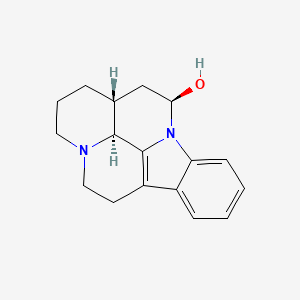
Vindeburnolum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vindeburnol is a derivative of the plant alkaloid vincamine, known for its neuroprotective properties. It has shown potential in reducing neuroinflammation and amyloid burden in animal models of Alzheimer’s disease. Additionally, vindeburnol has been beneficial in treating multiple sclerosis by reducing neuroinflammation and promoting neuroprotection .
Méthodes De Préparation
The synthesis of vindeburnol involves several stereoselective steps. One method starts from (−)-acetoxyglutarimide, leading to the enantioselective multistep synthesis of vindeburnol via a common hydroxyl-lactam intermediate. This process involves the use of the acetoxy function to induce enantioselectivity and as a latent source of the ketone carbonyl group . Another method features the utilization of Baeyer–Villiger oxidation to install different types of lactone substrates, followed by aminolysis, aldimine condensation, and acyl-Pictet–Spengler reactions to deliver the crucial trans-fused indoloquinolizidine scaffold .
Analyse Des Réactions Chimiques
Vindeburnol undergoes various chemical reactions, including oxidation, reduction, and substitution. The stereoselective synthesis of vindeburnol involves aldol reactions, where the substrate-dependent diastereoselectivity reversal is observed . Common reagents used in these reactions include acetoxyglutarimide and hexahydroindoloquinolizinones. The major products formed from these reactions are vindeburnol and its epimers .
Applications De Recherche Scientifique
Vindeburnol has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying stereoselective synthesis and aldol reactions. In biology and medicine, vindeburnol has shown promise in treating neurodegenerative diseases such as Alzheimer’s disease and multiple sclerosis by reducing neuroinflammation and amyloid burden . It also enhances the release of noradrenaline, a key chemical in the regulation of neuroinflammation . In industry, vindeburnol is used in the development of neuroprotective drugs and treatments for neuropsychiatric symptoms .
Mécanisme D'action
Vindeburnol exerts its effects by modulating cAMP levels in neurons, leading to increased expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). It inhibits phosphodiesterase activity, which contributes to its neuroprotective effects . Vindeburnol targets noradrenergic neurons in the locus coeruleus, reducing neuroinflammation and amyloid burden, and normalizing behavior in animal models of Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Vindeburnol is compared with other similar compounds such as vincamine, vinburnine, dihydroergotoxine mesilate, and nicergoline. While all these compounds have neuroprotective properties, vindeburnol shows a unique pharmacological profile, making it therapeutically effective in treating cerebral insufficiency . Its ability to modulate cAMP levels and enhance noradrenaline release sets it apart from other compounds .
Propriétés
Numéro CAS |
68779-67-9 |
|---|---|
Formule moléculaire |
C17H20N2O |
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
(15R,17R,19S)-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-ol |
InChI |
InChI=1S/C17H20N2O/c20-15-10-11-4-3-8-18-9-7-13-12-5-1-2-6-14(12)19(15)17(13)16(11)18/h1-2,5-6,11,15-16,20H,3-4,7-10H2/t11-,15-,16+/m1/s1 |
Clé InChI |
KOIGYXJOGRVNIS-LYRGGWFBSA-N |
SMILES isomérique |
C1C[C@@H]2C[C@H](N3C4=CC=CC=C4C5=C3[C@H]2N(C1)CC5)O |
SMILES canonique |
C1CC2CC(N3C4=CC=CC=C4C5=C3C2N(C1)CC5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


